molecular formula C21H20FN3O2 B2668358 N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251547-13-3

N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2668358
CAS No.: 1251547-13-3
M. Wt: 365.408
InChI Key: LGSYICDOVRCXCX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b][1,6]naphthyridinone core fused with a tetrahydroquinoline moiety. The compound’s structure includes a 3-fluoro-4-methylphenyl group attached via an acetamide linker, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-6-7-14(10-17(13)22)23-20(26)12-25-9-8-19-16(11-25)21(27)15-4-2-3-5-18(15)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSYICDOVRCXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C22H22FN3O2
  • Molecular Weight : 379.435 g/mol
  • CAS Number : 1251558-86-7

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, a related compound demonstrated an IC50 value of 900 nM against 17β-HSD Type 3 . This suggests that the compound may also possess selective inhibition against certain cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In a study focusing on small molecules that inhibit ADP-ribosyltransferase activity, related compounds were characterized with IC50 values ranging from 87 nM to 484 μM . Although specific data for this compound is limited, its structural similarities suggest it may share these inhibitory properties.

Study on Structure-Activity Relationships (SAR)

A detailed SAR analysis was performed on a series of compounds structurally related to this compound. The findings indicated that modifications to the naphthyridine core significantly influenced biological activity. Compounds with enhanced hydrophobic interactions exhibited improved binding affinity to their respective targets .

Antiviral Activity

While specific studies on antiviral effects are scarce for this compound directly, related research has shown that small molecules can effectively inhibit viral replication through similar mechanisms. For example, inhibitors targeting viral proteins have been developed based on structural motifs found in compounds like this compound .

Data Tables

PropertyValue
Molecular FormulaC22H22FN3O2
Molecular Weight379.435 g/mol
CAS Number1251558-86-7
Anticancer IC50~900 nM (related compounds)
Enzyme Inhibition IC5087 nM - 484 μM (related compounds)

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized by comparing it to three classes of analogs: aromatic acetamides , heterocyclic amides , and pharmacologically active naphthyridines . Below is a detailed analysis supported by data from the evidence.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
Target Compound Benzo[b][1,6]naphthyridinone 3-fluoro-4-methylphenyl, acetamide linker Potential kinase/DNA-binding inhibitor (inferred)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene-acetamide 3-chloro-4-fluorophenyl Ligand coordination, structural analog of penicillin lateral chain
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer, high thermal stability
Rapamycin analogs (e.g., compound 1 and 7) Macrolide-lactone Variable hydroxyl/methyl groups Immunosuppressive, mTOR inhibition
Key Comparisons

Core Heterocyclic Systems The benzo[b][1,6]naphthyridinone core in the target compound distinguishes it from simpler aromatic acetamides (e.g., naphthalene derivatives in ) and phthalimides (e.g., ). This fused bicyclic system likely enhances π-π stacking interactions with biological targets compared to monocyclic systems. In contrast, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide prioritize thermal stability for polymer synthesis rather than bioactivity .

Substituent Effects The 3-fluoro-4-methylphenyl group in the target compound introduces both electron-withdrawing (fluoro) and hydrophobic (methyl) effects, which may improve binding affinity and cell permeability relative to the 3-chloro-4-fluorophenyl group in . Chlorine’s larger atomic radius and polarizability could alter steric and electronic interactions in ligand-receptor binding. Rapamycin analogs () highlight how minor substituent changes (e.g., hydroxyl vs. methyl groups) drastically alter bioactivity, suggesting the target compound’s fluoro-methyl combination could confer unique pharmacological properties.

Synthetic Accessibility The synthesis of N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () involves coupling naphthalen-1-ylacetyl chloride with substituted anilines in dichloromethane. A similar route is plausible for the target compound, with modifications to the acyl chloride (e.g., benzo[b][1,6]naphthyridinone-derived) and amine (3-fluoro-4-methylaniline).

Hydrogen Bonding and Crystallography

  • Hydrogen bonding patterns, critical for crystal packing (e.g., N–H···O bonds in ), are likely conserved in the target compound. Such interactions influence solubility and formulation stability, as seen in other amides .

Bioactivity Inferences

The fluoro and methyl groups may reduce metabolic degradation compared to chloro analogs, as seen in fluorinated pharmaceuticals.

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